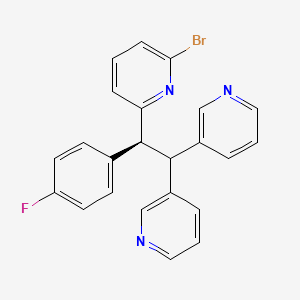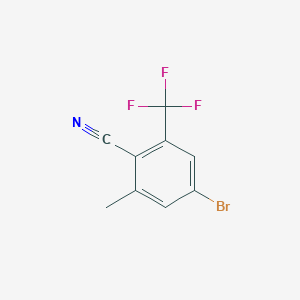![molecular formula C16H15ClO2 B13915499 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro substituent at the 2’ position of the biphenyl structure and a methylpropanoic acid group at the 2 position. It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of 2-chlorobiphenyl: This can be achieved through the chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Introduction of the methylpropanoic acid group: This step involves the Friedel-Crafts acylation reaction where 2-chlorobiphenyl reacts with 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure efficient and consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro group can be replaced by other substituents like nitro, amino, or alkyl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, alkyl halides for alkylation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, amino derivatives, alkyl derivatives.
科学研究应用
2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target system.
相似化合物的比较
Similar Compounds
2-chlorobiphenyl: A monochlorobiphenyl carrying a single chloro substituent at position 2.
2-chloro-1,1’-biphenyl: Another name for 2-chlorobiphenyl.
2-chlorodiphenyl: A synonym for 2-chlorobiphenyl.
Uniqueness
2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid is unique due to the presence of both the chloro substituent and the methylpropanoic acid group, which confer distinct chemical and physical properties. This combination allows for specific reactivity and applications that are not observed in simpler biphenyl derivatives.
属性
分子式 |
C16H15ClO2 |
|---|---|
分子量 |
274.74 g/mol |
IUPAC 名称 |
2-[4-(2-chlorophenyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C16H15ClO2/c1-16(2,15(18)19)12-9-7-11(8-10-12)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H,18,19) |
InChI 键 |
OMAOQBGOGHLNBB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


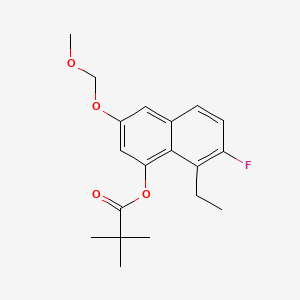
![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)
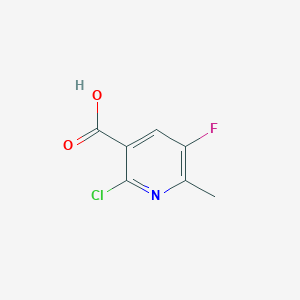
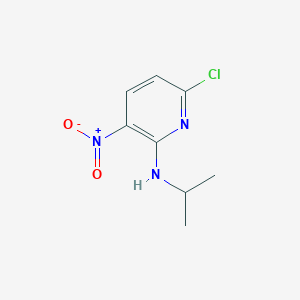
![Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)
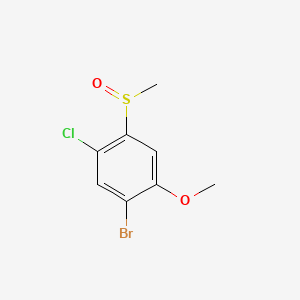
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)
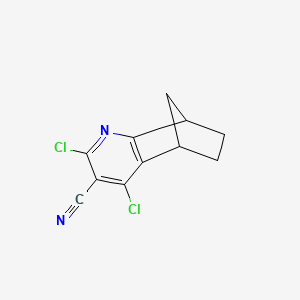

![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)
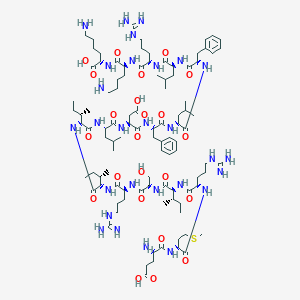
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)
